Sovesudil
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Overview
Description
Sovesudil, also known as PHP-201, is a potent Rho kinase (ROCK) inhibitor. It is primarily used in the treatment of glaucoma, specifically to lower intraocular pressure without causing hyperemia. This compound acts locally and competitively inhibits ATP, making it effective in reducing eye pressure by increasing aqueous humor outflow .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sovesudil involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the reaction of specific aromatic amines with suitable aldehydes or ketones under acidic or basic conditions to form the core heterocyclic structure.
Functional group modifications: Subsequent steps involve the introduction of functional groups such as fluorine, which are crucial for the compound’s activity. This can be achieved through halogenation reactions using reagents like N-fluorobenzenesulfonimide (NFSI).
Final coupling reactions: The final steps often involve coupling reactions, such as Suzuki or Heck coupling, to attach various substituents that enhance the compound’s efficacy and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or continuous flow reactors: These are used to control reaction conditions precisely.
Purification techniques: Methods such as crystallization, chromatography, and recrystallization are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sovesudil undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties. These derivatives are often studied for their efficacy and safety in different therapeutic applications .
Scientific Research Applications
Sovesudil has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of ROCK inhibition on various biochemical pathways.
Biology: Research focuses on its role in cellular processes, such as cytoskeletal dynamics and cell migration.
Medicine: this compound is primarily researched for its therapeutic potential in treating glaucoma and other ocular conditions. It is also being studied for its effects on cardiovascular diseases and fibrosis.
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Sovesudil exerts its effects by inhibiting Rho kinase (ROCK) enzymes, specifically ROCK-I and ROCK-II. This inhibition leads to the relaxation of the trabecular meshwork in the eye, increasing aqueous humor outflow and thereby reducing intraocular pressure. The molecular targets include the ROCK enzymes, and the pathways involved are primarily related to cytoskeletal dynamics and cellular contraction .
Comparison with Similar Compounds
Similar Compounds
Fasudil: Another ROCK inhibitor used primarily for its vasodilatory effects.
Ripasudil: Used in the treatment of glaucoma, similar to sovesudil.
Y-27632: A well-known ROCK inhibitor used extensively in research.
Uniqueness of this compound
This compound stands out due to its localized action and minimal systemic exposure, which reduces the risk of side effects commonly associated with ROCK inhibitors. Its ability to lower intraocular pressure without causing hyperemia makes it a preferred choice for treating glaucoma .
Properties
IUPAC Name |
propyl 3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c1-2-10-30-23(29)17-5-3-4-15(11-17)19-12-16(6-7-18(19)13-25)22(28)27-21-8-9-26-14-20(21)24/h3-9,11-12,14H,2,10,13,25H2,1H3,(H,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWBYIFLWUCWKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333400-14-8 |
Source
|
Record name | Sovesudil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333400148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SOVESUDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C23O3R93BM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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